molecular formula C12H14N2OS2 B5542275 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide

2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B5542275
M. Wt: 266.4 g/mol
InChI Key: NEXRADDDCWIYOI-UHFFFAOYSA-N
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Description

2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14N2OS2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.05475542 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide represents a structural motif common to a broad range of thiazole derivatives explored for various applications in chemical research. The synthesis of such compounds often involves chemoselective thionation-cyclization strategies, utilizing reagents like Lawesson's reagent to mediate the transformation of highly functionalized precursors. These methods have been demonstrated as efficient routes to introduce diverse functionalities into the thiazole ring, such as ester, N-substituted carboxamide, or peptide linkages, which are crucial for the modulation of biological activity and physicochemical properties of the resulting molecules (Kumar, Parameshwarappa, & Ila, 2013).

Anticancer and Antiviral Potentials

Research into thiazole derivatives, including structures similar to this compound, has highlighted their potential in developing novel anticancer and antiviral agents. For instance, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent inhibitors of Src/Abl kinase, displaying significant antiproliferative activity against a range of hematological and solid tumor cell lines. The exploration of such compounds underscores the potential of thiazole derivatives in oncology, with some compounds demonstrating in vivo activity against models of chronic myelogenous leukemia (Lombardo et al., 2004). Additionally, thiazole C-nucleosides have been synthesized and evaluated for their in vitro activity against various viruses, indicating the broad-spectrum antiviral potential of thiazole derivatives. These studies suggest that thiazole compounds can act as potent inhibitors of purine nucleotide biosynthesis, which is a key mechanism underlying their antiviral activity (Srivastava et al., 1977).

Heterocyclic Synthesis and Biological Activities

Thiazole derivatives have been extensively explored for their roles in heterocyclic synthesis, leading to the creation of molecules with diverse biological activities. The reaction of thiophene-2-carboxamide with various reagents results in the synthesis of new antibiotic and antibacterial drugs. These compounds have been studied for their activity against Gram-positive and Gram-negative bacteria, highlighting the versatility of thiazole derivatives in developing new therapeutic agents (Ahmed, 2007). Such research underscores the potential of thiazole derivatives in medicinal chemistry, offering a pathway to novel drug discovery and development.

Properties

IUPAC Name

2-propyl-N-(thiophen-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-2-3-11-14-10(8-17-11)12(15)13-6-9-4-5-16-7-9/h4-5,7-8H,2-3,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXRADDDCWIYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.